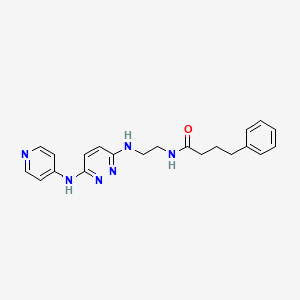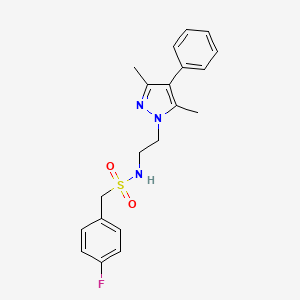![molecular formula C17H18ClN3O3 B2395665 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034457-51-5](/img/structure/B2395665.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide" is a synthetic chemical with a complex molecular structure. It belongs to a class of compounds known for their potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound's structure features a benzoxazepin core, a pyrrole ring, and various functional groups that contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available starting materials, including 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and 1-methyl-1H-pyrrole-2-carboxylic acid.
Key Reactions
Formation of Intermediate: : The 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin is reacted with ethylamine under specific conditions to form an intermediate.
Coupling Reaction: : The intermediate is then coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).
Reaction Conditions: : The reactions are typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the compound's synthesis can be scaled up by optimizing reaction conditions and using large-scale reactors. Continuous flow chemistry may be employed to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are used to achieve high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially involving the oxidation of the pyrrole ring or the benzoxazepin core.
Reduction: : Reduction reactions may target the carbonyl groups within the structure, converting them to corresponding alcohols.
Substitution: : Substitution reactions can occur at the chloro group or other positions within the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Depending on the specific reactions and conditions, major products may include hydroxylated derivatives, reduced alcohol forms, and substituted aromatic compounds.
科学研究应用
Chemistry
The compound is studied for its unique chemical properties, including its ability to form stable intermediates and its reactivity in various organic transformations.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound may have therapeutic potential due to its structural resemblance to bioactive molecules. Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety profiles.
Industry
The compound's chemical stability and reactivity make it a candidate for industrial applications, including its use as a precursor in the synthesis of more complex molecules and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action involves binding to these targets and altering their activity, which can result in various biochemical and physiological effects.
相似化合物的比较
Unique Features
The combination of a benzoxazepin core and a pyrrole ring, along with the presence of a chloro and a carboxamide group, imparts unique chemical and biological properties to the compound.
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-imidazole-2-carboxamide
These similar compounds share structural elements but may differ in specific substituents, affecting their reactivity and biological activity.
属性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUPTGXCCIBNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
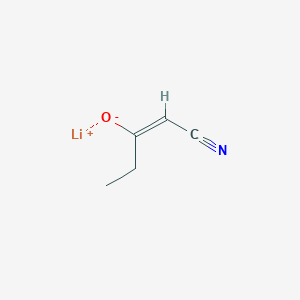
![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
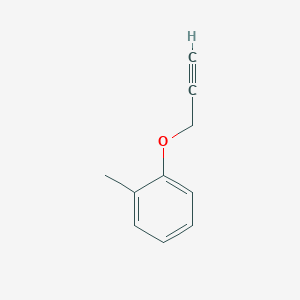
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
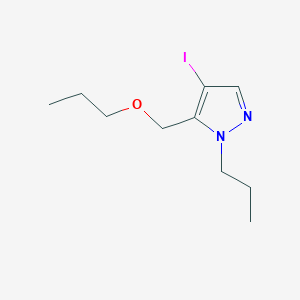
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
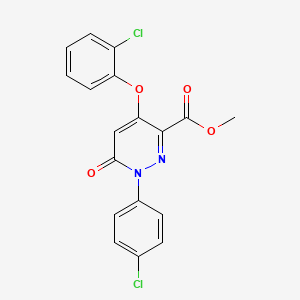
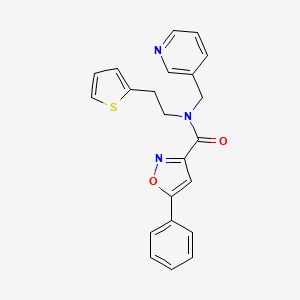
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)
![6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide](/img/structure/B2395603.png)
